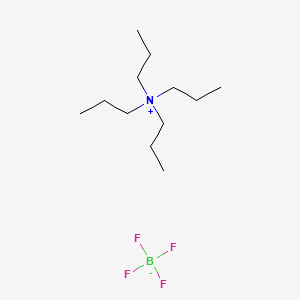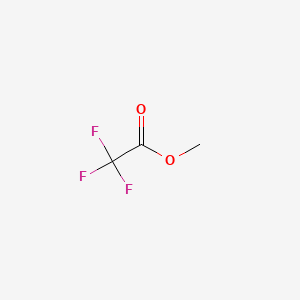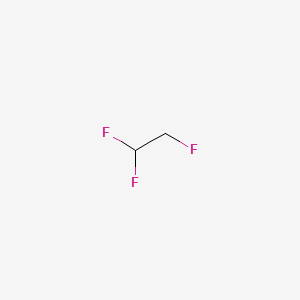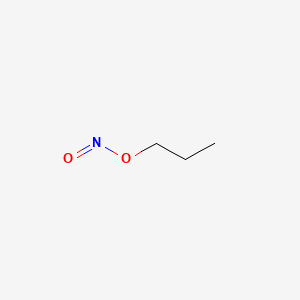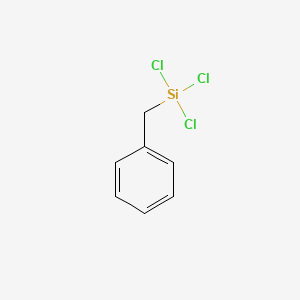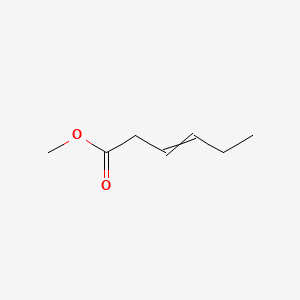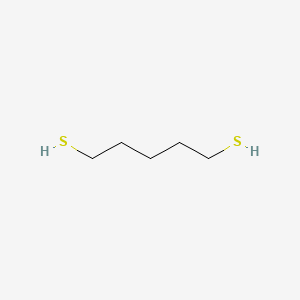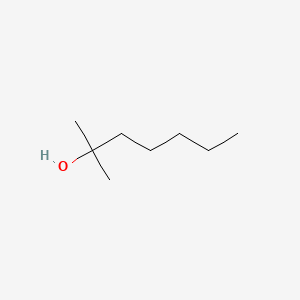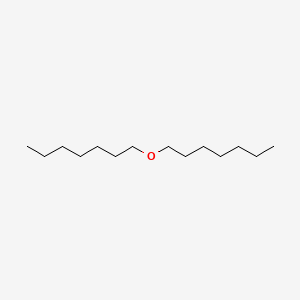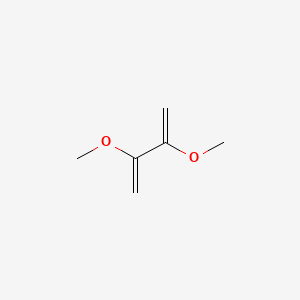
2,3-Diméthoxy-1,3-butadiène
Vue d'ensemble
Description
2,3-Dimethoxy-1,3-butadiene (DMEBD) is a derivative of 1,3-butadiene . It is used in the preparation of 3,4-dimethoxythiophene, an intermediate for the synthesis of 3,4-ethylenedioxythiophene (EDOT). It can also be used to form thio esters by reacting with mercaptans in the presence of a cobalt carbonyl catalyst .
Synthesis Analysis
DMEBD has been synthesized anionically using either n-butyllithium or sec-butyllithium as an initiator . The addition of tetrahydrofuran could enhance the rate of synthesis and affect the microstructure . The reaction kinetics of hydrolysis of DMEBD in the presence of an acid catalyst has also been investigated .Molecular Structure Analysis
The molecular formula of DMEBD is C6H10O2, and its molecular weight is 114.14 . The structure of DMEBD is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
DMEBD undergoes [4+2] cycloadditions with 3-nitrocoumarins in aqueous medium, in organic solvent, and under solventless conditions . This reaction leads to the formation of 4-substituted 3-nitrochromanones .Physical And Chemical Properties Analysis
DMEBD has a melting point of 19 °C and a boiling point of 134-136 °C/745 mmHg . Its density is 0.94 g/mL at 25 °C, and its refractive index is n20/D 1.459 .Applications De Recherche Scientifique
Synthèse du trifluoroacétate de varacinium benzopentathiépine
Ce composé a été utilisé dans la synthèse du trifluoroacétate de varacinium benzopentathiépine, un nouveau composé ayant des applications potentielles en chimie médicinale . La structure unique du benzopentathiépine peut offrir des propriétés thérapeutiques qui font actuellement l'objet d'une investigation.
Chimie de Diels-Alder avec le graphène
2,3-Diméthoxy-1,3-butadiène: a été utilisé pour explorer la chimie de Diels-Alder du graphène pur et défectueux . Cette réaction est cruciale pour la fonctionnalisation du graphène, ce qui pourrait conduire à des avancées dans le développement de matériaux à base de graphène avec des propriétés personnalisées.
Préparation du 3,4-diméthoxythiophène
Le composé sert de précurseur dans la préparation du 3,4-diméthoxythiophène, un intermédiaire crucial pour la synthèse du 3,4-éthylènedioxythiophène (EDOT) . L'EDOT est un élément constitutif des polymères conducteurs, qui sont utilisés dans diverses applications électroniques.
Formation de thioesters
This compound: réagit avec des mercaptans en présence d'un catalyseur au cobalt carbonyle pour former des thioesters . Les thioesters ont des applications significatives en synthèse organique et en pharmacie en raison de leur stabilité et de leur réactivité.
Cinétique de réaction d'hydrolyse
La cinétique d'hydrolyse du This compound en présence de catalyseurs acides a été étudiée . La compréhension de ces cinétiques est essentielle pour les processus chimiques où ce composé est utilisé, garantissant des conditions de réaction et des rendements optimaux.
Cycloadditions avec les nitrocoumarines
Le composé a été étudié pour ses réactions de cycloaddition [4+2] avec les 3-nitrocoumarines . Cette réaction conduit à la formation de 3-nitrochromanones substituées en 4, qui sont des composés intéressants dans le développement de nouveaux produits pharmaceutiques.
Synthèse de polymères conducteurs
Au-delà de l'EDOT, le This compound peut être un monomère clé dans la synthèse d'autres polymères conducteurs . Ces polymères ont des applications potentielles dans l'électronique flexible, les cellules solaires et les technologies d'affichage avancées.
Applications en science des matériaux
La capacité du This compound à former des adduits avec le graphène et à participer à la chimie de Diels-Alder présente un intérêt particulier en science des matériaux . Cela ouvre des possibilités pour créer de nouveaux matériaux composites aux propriétés mécaniques et électriques améliorées.
Mécanisme D'action
Target of Action
It is known that 2,3-dimethoxy-1,3-butadiene is a 1,3-butadiene derivative and is often used as a diene in diels-alder reactions .
Mode of Action
2,3-Dimethoxy-1,3-butadiene interacts with its targets through a mechanism known as the Diels-Alder reaction . This reaction is a [4+2] cycloaddition, where a diene (a molecule with two alternating double bonds) and a dienophile (an alkene) form a six-membered ring . The reaction kinetics of hydrolysis of 2,3-Dimethoxy-1,3-butadiene in the presence of an acid catalyst has been investigated .
Biochemical Pathways
It is known that the compound can participate in the synthesis of various organic compounds, including 3,4-dimethoxythiophene, an intermediate for the synthesis of 3,4-ethylenedioxythiophene (edot) .
Pharmacokinetics
It is known that the compound is a liquid at room temperature, with a boiling point of 134-136 °c/745 mmhg and a density of 094 g/mL at 25 °C .
Action Environment
It is known that the compound should be stored at a temperature of 2-8°c .
Safety and Hazards
Orientations Futures
DMEBD has been employed as a diene to investigate the Diels-Alder chemistry of pristine and defective graphene . It was also used in the synthesis of novel benzopentathiepin varacinium trifluoroacetate . Radical polymerization of unpolymerizable sterically hindered butadiene was successfully performed in the nanochannels of porous coordination polymers because of the effective suppression of unfavorable termination reactions .
Analyse Biochimique
Biochemical Properties
2,3-Dimethoxy-1,3-butadiene plays a significant role in biochemical reactions, particularly in Diels-Alder reactions. It has been employed as a diene to investigate the Diels-Alder chemistry of pristine and defective graphene . The compound interacts with various biomolecules, including enzymes and proteins, to form adducts. For instance, it forms adducts with graphene through Diels-Alder chemistry . Additionally, 2,3-Dimethoxy-1,3-butadiene has been used in the synthesis of novel benzopentathiepin varacinium trifluoroacetate .
Molecular Mechanism
At the molecular level, 2,3-Dimethoxy-1,3-butadiene exerts its effects through binding interactions with biomolecules. The compound participates in Diels-Alder reactions, forming adducts with graphene and other substrates These interactions may involve enzyme inhibition or activation, leading to changes in gene expression and cellular function
Temporal Effects in Laboratory Settings
The stability and degradation of 2,3-Dimethoxy-1,3-butadiene in laboratory settings have been studied to some extent. The compound is known to undergo hydrolysis in the presence of acid catalysts . Over time, the effects of 2,3-Dimethoxy-1,3-butadiene on cellular function may change due to its degradation and interaction with other biomolecules. Long-term studies are necessary to understand the temporal effects of this compound in both in vitro and in vivo settings.
Metabolic Pathways
2,3-Dimethoxy-1,3-butadiene is involved in various metabolic pathways, particularly those related to its role in Diels-Alder reactions. The compound interacts with enzymes and cofactors to form adducts with substrates such as graphene . These interactions may affect metabolic flux and metabolite levels, influencing overall cellular metabolism.
Propriétés
IUPAC Name |
2,3-dimethoxybuta-1,3-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-5(7-3)6(2)8-4/h1-2H2,3-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHBDKDZHQKQPTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=C)C(=C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30189438 | |
| Record name | 2,3-Dimethoxy-1,3-butadiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30189438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3588-31-6 | |
| Record name | 2,3-Dimethoxy-1,3-butadiene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3588-31-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dimethoxy-1,3-butadiene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003588316 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dimethoxy-1,3-butadiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30189438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Dimethoxy-1,3-butadiene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is 2,3-Dimethoxy-1,3-butadiene primarily used for in chemical synthesis?
A1: 2,3-Dimethoxy-1,3-butadiene is a versatile building block in organic synthesis, particularly as a diene in Diels-Alder reactions. Its reactivity stems from its electron-rich nature, readily participating in [4+2] cycloadditions with various dienophiles. [, ] This reaction allows for the construction of six-membered rings, which are prevalent in many natural products and pharmaceuticals.
Q2: Can you give some specific examples of compounds synthesized using 2,3-Dimethoxy-1,3-butadiene?
A2: Certainly! One example is the synthesis of 3,4-dimethoxy thiophene. This compound is prepared through a one-pot synthesis where 2,3-Dimethoxy-1,3-butadiene reacts directly with sulfur dichloride (SCl2). [] Another example is the synthesis of cytotoxic furonaphthoquinone natural products, where 2,3-Dimethoxy-1,3-butadiene reacts with 2-hydroxy-1,4-naphthoquinone. [] Researchers have also explored its use in synthesizing cyclohex-3-ene-1,1-bis(phosphonates) through reactions with tetraethyl vinylidenebis(phosphonate). []
Q3: What are the advantages of using 2,3-Dimethoxy-1,3-butadiene in these synthesis reactions?
A3: Several advantages make it a desirable reagent:
- Regioselectivity: Reactions with unsymmetrical dienophiles often lead to the preferential formation of one regioisomer, simplifying product isolation and purification. []
- Versatility: It reacts with a wide range of dienophiles, enabling the synthesis of diverse cyclic compounds. []
Q4: What is known about the reaction mechanism of 2,3-Dimethoxy-1,3-butadiene in Diels-Alder reactions?
A4: Diels-Alder reactions with 2,3-Dimethoxy-1,3-butadiene typically follow a concerted mechanism. This means the formation of new bonds and the breaking of existing bonds happen simultaneously in a single step. The reaction proceeds through a cyclic transition state, and the stereochemistry of the diene and dienophile determines the stereochemistry of the product. [, ]
Q5: Are there any computational studies on the reactivity of 2,3-Dimethoxy-1,3-butadiene?
A5: Yes, computational chemistry has been employed to investigate the reactivity of 2,3-Dimethoxy-1,3-butadiene, particularly in Diels-Alder reactions with graphene. [] Density functional theory (DFT) calculations have been used to explore the potential for using graphene as a diene or dienophile in these reactions. The studies provide insights into the thermodynamic feasibility of such reactions and the influence of defects on graphene's reactivity.
Q6: How is 2,3-Dimethoxy-1,3-butadiene typically synthesized?
A6: A common method involves the reaction of biacetyl with trimethyl orthoformate. [, ] This reaction can be carried out in the presence of an acid catalyst and often results in high yields of 2,3-Dimethoxy-1,3-butadiene. Researchers have explored optimizing this synthesis by using phase-transfer catalysts and varying solvents and reaction conditions to improve yield and purity. []
Q7: What are the spectroscopic characteristics of 2,3-Dimethoxy-1,3-butadiene?
A7: 2,3-Dimethoxy-1,3-butadiene can be characterized using various spectroscopic techniques:
- NMR Spectroscopy (1H NMR and 13C NMR): Provides information about the hydrogen and carbon environments in the molecule, confirming its structure. [, ]
- FT-IR Spectroscopy: Helps identify functional groups present in the molecule by analyzing its infrared absorption spectrum. []
- UV-Vis Spectroscopy: Can provide information about the electronic transitions within the molecule and its conjugation. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



